![molecular formula C16H16BrN3O2 B2495476 4-{[1-(3-Bromobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine CAS No. 2034247-22-6](/img/structure/B2495476.png)

4-{[1-(3-Bromobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

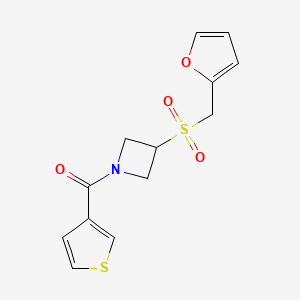

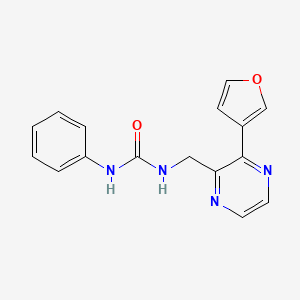

Molecular Structure Analysis

The molecular structure of BBPMP involves a pyrrolidine ring, which is a five-membered ring consisting of four carbon atoms and one nitrogen atom . The pyrrolidine ring is characterized by its sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional (3D) coverage due to the non-planarity of the ring .Wissenschaftliche Forschungsanwendungen

Reactivity and Biological Activity

4-Methyl- and 4-(Halophenyl)pyrimidinium (4-Halobenzoyl)methylides, including derivatives of 4-{[1-(3-Bromobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine, have been studied for their reactivity and biological activity. These compounds show varying stability and reactivity, influenced by substituents on the ylide carbanion and pyrimidinium cation. They exhibit potential as nucleophilic reagents and 1,3-dipoles in reactions. Remarkably, some derivatives display significant activity against microorganisms, suggesting a link between structure and biological efficacy (Moldoveanu & Mangalagiu, 2005).

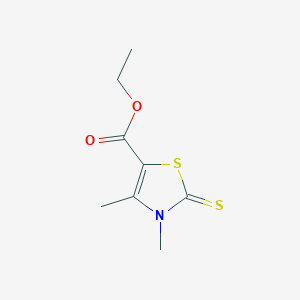

Synthesis of Thiazolo[4,5‐d]pyrimidine Derivatives

Research into the synthesis of thiazolo[4,5-d]pyrimidine derivatives from 4-Amino-5-bromo-2-substituted-aminopyrimidines, related to the subject compound, highlights the compound's utility in forming new derivatives. These derivatives are achieved through reactions with isothiocyanates, showcasing the compound's versatility in synthesizing heterocyclic compounds with potential biological activities (Bakavoli, Nikpour, & Rahimizadeh, 2006).

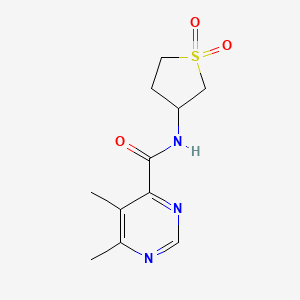

Antiplatelet and Antiphlogistic Activities

Derivatives of 4-{[1-(3-Bromobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine have been synthesized and screened for antiplatelet in vitro activity. Some compounds, particularly those with a benzopyranopyrimidine structure, have shown promising results against ADP and arachidonic acid-induced aggregation, highlighting their potential as antiplatelet agents with notable efficacy (Bruno et al., 2001).

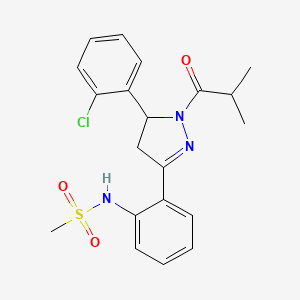

Antiviral and Antitumor Potential

Studies have also focused on the antiviral and antitumor potential of pyrimidine derivatives. For example, functionalized pyrrolidines derived from the core structure have been explored for their ability to inhibit alpha-mannosidase activity and the growth of human tumor cells. These investigations have revealed that certain derivatives can effectively inhibit tumor cell growth, suggesting their utility in cancer research (Fiaux et al., 2005).

Molecular and Structural Studies

The synthesis and structural analysis of pyrimethamine-based novel co-crystal salts, related to the compound , have been conducted to understand their molecular stability and interactions. Such studies provide insights into the compound's potential applications in developing stable and reactive molecular complexes (Ashfaq et al., 2020).

Eigenschaften

IUPAC Name |

(3-bromophenyl)-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrN3O2/c1-11-18-7-5-15(19-11)22-14-6-8-20(10-14)16(21)12-3-2-4-13(17)9-12/h2-5,7,9,14H,6,8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDAPLGWSYQPBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[1-(3-Bromobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propionamide](/img/structure/B2495403.png)

![3-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpiperidin-3-yl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2495405.png)

![N-[1-(benzyloxy)propan-2-yl]prop-2-enamide](/img/structure/B2495407.png)

![1-[(E)-2-(2-chlorophenyl)ethenyl]sulfonylpyrrolidine-2-carboxamide](/img/structure/B2495408.png)

![5-Ethyl-5-methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]imidazolidine-2,4-dione](/img/structure/B2495410.png)